molecular formula C11H21NO3 B14006343 Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate CAS No. 6942-22-9

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate

Cat. No.: B14006343
CAS No.: 6942-22-9
M. Wt: 215.29 g/mol
InChI Key: OEUAXLFPCWMCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the esterification of 4-(dipropan-2-ylamino)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dipropan-2-ylamino)-4-oxopentanoate: Similar structure with an additional carbon in the chain.

    Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 4-(diethylamino)-4-oxobutanoate: Similar structure with diethylamino group instead of dipropan-2-ylamino.

Uniqueness

Methyl 4-(dipropan-2-ylamino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

6942-22-9

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

methyl 4-[di(propan-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H21NO3/c1-8(2)12(9(3)4)10(13)6-7-11(14)15-5/h8-9H,6-7H2,1-5H3

InChI Key

OEUAXLFPCWMCHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.